molecular formula C7H16Cl2F2N2 B2712249 Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2) CAS No. 1355355-65-5

Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)

Cat. No.: B2712249
CAS No.: 1355355-65-5
M. Wt: 237.12
InChI Key: YBCQRWDTYABCIM-UHFFFAOYSA-N
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Description

“Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)” is a chemical compound with the CAS Number 1911568-46-1 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine . It is stored under nitrogen at a temperature of -20°C . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, and a hydrazine group attached to the ring via a methyl group .


Chemical Reactions Analysis

Hydrazine can react with a carbonyl to form a hydrazone, a reaction similar to that of imine formation . This could potentially be relevant to the compound , as it contains a hydrazine group .

Scientific Research Applications

Anticancer Properties

Hydrazine derivatives have shown promising results in cancer research. A study demonstrated the synthesis of certain tropane-based compounds, including derivatives of hydrazine, which exhibited significant antitumor properties against human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), outperforming the standard reference drug, doxorubicin (Ismail et al., 2016). Another research highlighted the nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer MCF-7 cell lines, suggesting its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).

Fluorescent Probes and Detection

Hydrazine derivatives are utilized in the development of fluorescent probes for various applications. A study described the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples (Zhu et al., 2019). Another research proposed a next-generation fluorescent probe for hydrazine, demonstrating applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing (Jung et al., 2019).

Antibacterial and Antimicrobial Applications

Some hydrazine derivatives have been synthesized and evaluated for their antibacterial properties. A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity (Azab et al., 2013).

Corrosion Inhibition

Hydrazine derivatives are also researched for their application in corrosion inhibition. An experimental study demonstrated the effectiveness of new hydrazine carbodithioic acid derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions (Khaled, 2006).

Mechanism of Action

The mechanism of action of hydrazine involves the formation of a hydrazone anion through the deprotonation of a weakly acidic N-H bond . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCQRWDTYABCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNN)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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